3-Acetyl-beta-boswellic acid 3-Acetyl-beta-boswellic acid Beta-Boswellic acid acetate is a triterpenoid.
beta-Boswellic acid acetate is a natural product found in Boswellia serrata with data available.
Brand Name: Vulcanchem
CAS No.: 5968-70-7
VCID: VC21346003
InChI: InChI=1S/C32H50O4/c1-19-11-14-28(4)17-18-30(6)22(26(28)20(19)2)9-10-23-29(5)15-13-25(36-21(3)33)32(8,27(34)35)24(29)12-16-31(23,30)7/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35)
SMILES:
Molecular Formula: C32H50O4
Molecular Weight: 498.7 g/mol

3-Acetyl-beta-boswellic acid

CAS No.: 5968-70-7

Cat. No.: VC21346003

Molecular Formula: C32H50O4

Molecular Weight: 498.7 g/mol

* For research use only. Not for human or veterinary use.

3-Acetyl-beta-boswellic acid - 5968-70-7

CAS No. 5968-70-7
Molecular Formula C32H50O4
Molecular Weight 498.7 g/mol
IUPAC Name 3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid
Standard InChI InChI=1S/C32H50O4/c1-19-11-14-28(4)17-18-30(6)22(26(28)20(19)2)9-10-23-29(5)15-13-25(36-21(3)33)32(8,27(34)35)24(29)12-16-31(23,30)7/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35)
Standard InChI Key YJBVHJIKNLBFDX-UHFFFAOYSA-N
Isomeric SMILES C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C
Canonical SMILES CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C
Melting Point 273 - 275 °C

Chemical Properties and Structure

3-Acetyl-beta-boswellic acid is characterized by a pentacyclic triterpene structure with an acetyl group at the C-3 position. This acetylation significantly contributes to its biological activity and distinguishes it from other boswellic acid derivatives.

Physical and Chemical Characteristics

The compound possesses distinct physical and chemical properties that influence its pharmacological activities and potential therapeutic applications. The table below summarizes the key characteristics of 3-acetyl-beta-boswellic acid:

PropertyValue
Chemical FormulaC32H50O4
Molecular Weight498.74
CAS Number5968-70-7
Melting Point157-161°C
Boiling Point567°C
Density1.09
Flash Point171°C
Recommended Storage-20°C Freezer
FormSolid
ColorWhite to Off-White
LogP10.270 (estimated)
pKa4.32±0.70 (Predicted)

The compound exhibits limited solubility in various organic solvents including acetone, chloroform, DMSO, and methanol, which presents challenges for formulation in pharmaceutical preparations .

Structural Features

The molecular structure of 3-acetyl-beta-boswellic acid contains several key features that contribute to its biological activity:

  • A pentacyclic triterpene skeleton

  • An acetyl group at the C-3 position (oxy-carbon)

  • A carboxylic acid group at C-24

  • Various methyl groups distributed across the molecular framework

The presence of the acetyl group at C-3 position is particularly significant for its biological activity, as confirmed by spectroscopic analyses. In NMR studies, the oxy-carbon at position 3 produces characteristic signals at 5.2 ppm in ¹H NMR and 72.2 ppm in ¹³C NMR. The triterpene skeleton protons typically appear around 2.6–0.6 ppm, consistent with previous literature reports .

Biological Activities

3-Acetyl-beta-boswellic acid exhibits a range of biological activities that make it relevant for various therapeutic applications. These activities primarily stem from its interactions with inflammatory pathways and cellular mechanisms.

Anti-inflammatory Effects

One of the most significant biological activities of 3-acetyl-beta-boswellic acid is its potent anti-inflammatory effect. It acts as a specific, non-reducing-type inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes, which are key mediators of inflammation .

In rat peritoneal neutrophils, 3-acetyl-beta-boswellic acid has demonstrated concentration-dependent decreases in the formation of leukotriene B4 from endogenous arachidonic acid. Unlike some anti-inflammatory compounds, it shows selectivity for 5-LO over 12-lipoxygenase (12-LO) and cyclooxygenase (COX). In calcium/calcium ionophore-stimulated peritoneal neutrophils of rats, boswellic acids significantly decreased production of LTB4 and total 5-lipoxygenase products with an EC50 value of approximately 30 μg/ml .

Anti-arthritic Properties

In animal models of osteoarthritis, 3-acetyl-beta-boswellic acid and related compounds have shown promising effects. Studies have demonstrated that boswellic acids can significantly attenuate articular cartilage erosion and reduce knee synovitis and osteophyte formation. The mechanisms appear to involve direct inhibition of inflammatory cytokine production induced by interleukin-1β (IL-1β) and toll-like receptor 4 (TLR4) in the synovium .

Anti-cancer Activity

Research has shown that 3-acetyl-beta-boswellic acid, particularly when studied as a 1:1 mixture with α-acetyl-boswellic acid, inhibits topoisomerase II activity and arrests cell cycling or induces apoptosis in cancer cells. In six human myeloid leukemia cell lines, this mixture has been shown to induce apoptosis through caspase-mediated pathways .

Hepatoprotective Effects

Recent studies have explored the potential of 3-acetyl-beta-boswellic acid and its derivatives in protecting against liver damage. Research has shown that these compounds can protect against acetaminophen-induced hepatotoxicity by modulating inflammatory and oxidative stress markers .

Mechanism of Action

The biological effects of 3-acetyl-beta-boswellic acid are mediated through several molecular mechanisms, with inhibition of 5-lipoxygenase being the most well-characterized.

Inhibition of 5-Lipoxygenase

3-Acetyl-beta-boswellic acid acts as a specific, non-reducing-type inhibitor of 5-lipoxygenase, an enzyme that transforms essential fatty acid substrates into leukotrienes. This selective inhibition significantly reduces the production of pro-inflammatory leukotrienes, particularly leukotriene B4, without affecting other inflammatory enzymes like 12-lipoxygenase and cyclooxygenase at comparable concentrations .

Regulation of Inflammatory Pathways

Beyond 5-lipoxygenase inhibition, 3-acetyl-beta-boswellic acid regulates multiple inflammatory pathways. It has been shown to directly inhibit the production of inflammatory cytokines induced by IL-1β and TLR4 in synovial tissues. This multi-pathway regulation contributes to its broad anti-inflammatory effects .

Apoptosis Induction

In cancer cells, 3-acetyl-beta-boswellic acid (often studied in combination with α-acetyl-boswellic acid) induces apoptosis through caspase-mediated pathways. It also inhibits topoisomerase II activity, which can lead to cell cycle arrest or apoptosis in various cancer cell lines .

Modulation of Oxidative Stress

Recent research indicates that 3-acetyl-beta-boswellic acid and its derivatives can modulate oxidative stress markers. Studies have shown that these compounds can restore depleted superoxide dismutase (SOD) and reduced glutathione (GSH) levels while reducing malondialdehyde (MDA) levels, which are indicators of oxidative stress .

Therapeutic Applications

The diverse biological activities of 3-acetyl-beta-boswellic acid suggest numerous potential therapeutic applications, with ongoing research exploring these possibilities.

Inflammatory Conditions

Given its potent anti-inflammatory properties, 3-acetyl-beta-boswellic acid has been investigated for use in various inflammatory conditions. Its ability to selectively inhibit 5-lipoxygenase makes it particularly relevant for conditions where leukotriene production plays a significant role in pathogenesis .

Arthritis and Joint Disorders

The anti-arthritic effects observed in animal models suggest potential applications in the management of arthritis and other joint disorders. By reducing cartilage erosion, synovitis, and osteophyte formation, 3-acetyl-beta-boswellic acid may help preserve joint function and reduce pain associated with these conditions .

Cancer Therapy

The ability of 3-acetyl-beta-boswellic acid to inhibit topoisomerase II and induce apoptosis in cancer cells suggests potential applications in cancer therapy. Studies in myeloid leukemia cell lines have shown promising results, though clinical applications require further investigation .

Hepatoprotection

Recent research has explored the potential of 3-acetyl-beta-boswellic acid and its derivatives in protecting against drug-induced liver injury. Studies have shown that these compounds can alleviate acetaminophen-induced hepatotoxicity by regulating inflammatory and oxidative stress pathways .

Neurological Conditions

Preliminary research suggests that 3-acetyl-beta-boswellic acid may have applications in neurological conditions, particularly those involving neuroinflammation. Its role in counteracting lipopolysaccharide (LPS)-induced effects, which can cause cognitive dysfunction, indicates potential neuroprotective properties .

Research on Derivatives and Hybrids

Scientific interest in 3-acetyl-beta-boswellic acid has extended to the development and evaluation of derivatives and hybrid compounds with enhanced properties or targeted biological activities.

AKBA-Based Hybrids for Hepatoprotection

Recent research has focused on developing novel hybrids based on 3-acetyl-11-keto-β-boswellic acid (AKBA), a closely related compound. A study reported the preparation of 23 novel hybrids using various biocompatible linkers, with two compounds (identified as 5b and 18) showing particular promise .

These hybrids demonstrated the ability to reduce gene expression of TNF-α in LPS-induced inflammation in RAW 264.7 cells, comparable to the effect of dexamethasone. When evaluated against acetaminophen toxicity in HepG2 cells, they effectively restored cytokine levels and normalized oxidative stress markers .

The table below summarizes the effects of these compounds on oxidative stress markers in acetaminophen-treated HepG2 cells:

CompoundConcentrationSOD (U/mg)GSHMDA (nmol/mg)
APAP alone-31DecreasedIncreased
Compound 5b10 μM736.33.9
Compound 5b1 μM645.28.2
Compound 1810 μM787.24.7
Compound 181 μM726.39.6
Silymarin (standard)-Similar to hybridsSimilar to hybrids3.6

This research suggests that hybrid compounds derived from boswellic acids could provide enhanced therapeutic benefits through multi-pathway modulation of inflammatory and oxidative stress responses .

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions of 3-acetyl-beta-boswellic acid and its derivatives with target proteins. Research on AKBA-based hybrids has revealed potential interactions with phosphoinositide 3-kinase (PI3K), a key regulator of cellular processes involved in inflammation and oxidative stress .

Compound 18 showed favorable binding energy through hydrogen bonds with Gly451, His450, Tyr467, ASN457, Thr679, and Ile459, as well as hydrophobic interactions with Trp446, Pro447, Lys678, and Gly1009. Similarly, compound 5b interacted with His450, Asn465, Asn457, Arg808, and Lys640 through hydrogen bonding, while forming hydrophobic interactions with Val461, Pro447, Tyr556, Asn677, Lys678, and Thr679 .

These binding modes suggest that AKBA hybrids might mitigate acetaminophen-induced hepatotoxicity by disrupting protein-protein interactions between the p110α and p85α complex, leading to activation of PI3K signaling, which has been reported as a promising approach in managing acetaminophen-induced liver injury .

Future Perspectives and Challenges

The research on 3-acetyl-beta-boswellic acid and its derivatives presents both promising opportunities and significant challenges for future development.

Pharmacokinetic Considerations

One of the challenges in developing therapeutics based on 3-acetyl-beta-boswellic acid is its limited solubility in various solvents, which may affect bioavailability. Advanced formulation strategies may be necessary to overcome these limitations and enhance the delivery of the compound to target tissues .

Structure-Activity Relationship Studies

Further structure-activity relationship studies could help identify the specific structural features responsible for the various biological activities of 3-acetyl-beta-boswellic acid. This knowledge could guide the rational design of more potent and selective derivatives with enhanced therapeutic properties .

Clinical Translation

While preclinical studies have shown promising results, the translation of these findings into clinical applications requires rigorous clinical trials to establish safety, efficacy, and optimal dosing regimens. The complex mechanisms of action and potential interactions with other medications also need careful evaluation .

Combination Approaches

The multi-pathway effects of 3-acetyl-beta-boswellic acid suggest potential benefits in combination with other therapeutic agents. Research on hybrid compounds has already shown enhanced properties compared to the parent compound, indicating a promising direction for future development .

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